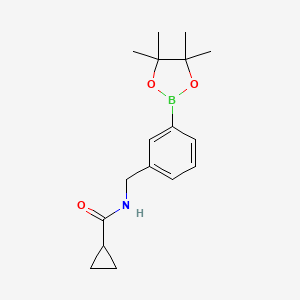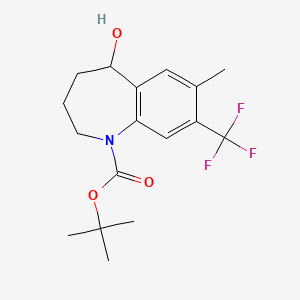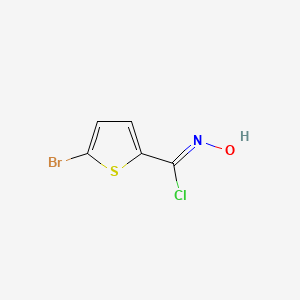
(2Z)-5-bromo-N-hydroxythiophene-2-carboximidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-5-bromo-N-hydroxythiophene-2-carboximidoyl chloride: is an organic compound that features a thiophene ring substituted with a bromine atom and a carboximidoyl chloride group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-5-bromo-N-hydroxythiophene-2-carboximidoyl chloride typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of Carboximidoyl Chloride: The 5-bromothiophene is then reacted with a suitable reagent, such as oxalyl chloride, to introduce the carboximidoyl chloride group.
Hydroxylation: Finally, the compound is hydroxylated using hydroxylamine or a similar reagent to obtain the desired this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboximidoyl chloride group, converting it to an amine or other reduced forms.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
Biochemical Probes: Used in the study of enzyme mechanisms and interactions.
Industry:
Material Science:
Agriculture: Investigated for use as a pesticide or herbicide.
作用機序
The mechanism of action of (2Z)-5-bromo-N-hydroxythiophene-2-carboximidoyl chloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
5-bromo-2-thiophenecarboxylic acid: Similar structure but lacks the hydroxylamine and carboximidoyl chloride groups.
N-hydroxythiophene-2-carboximidoyl chloride: Similar structure but lacks the bromine atom.
Uniqueness:
Functional Groups: The presence of both the bromine atom and the carboximidoyl chloride group makes (2Z)-5-bromo-N-hydroxythiophene-2-carboximidoyl chloride unique compared to its analogs.
Reactivity: The combination of these functional groups provides unique reactivity patterns, making it a versatile intermediate in organic synthesis.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C5H3BrClNOS |
|---|---|
分子量 |
240.51 g/mol |
IUPAC名 |
(2Z)-5-bromo-N-hydroxythiophene-2-carboximidoyl chloride |
InChI |
InChI=1S/C5H3BrClNOS/c6-4-2-1-3(10-4)5(7)8-9/h1-2,9H/b8-5- |
InChIキー |
JCVHGPUHIGLLBY-YVMONPNESA-N |
異性体SMILES |
C1=C(SC(=C1)Br)/C(=N/O)/Cl |
正規SMILES |
C1=C(SC(=C1)Br)C(=NO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine](/img/structure/B12065958.png)

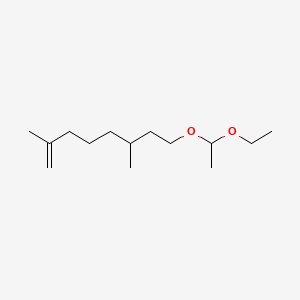


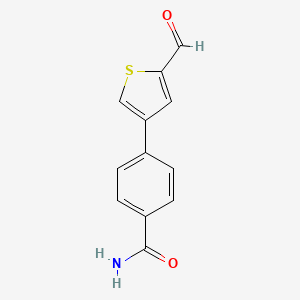
![(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid](/img/structure/B12065986.png)
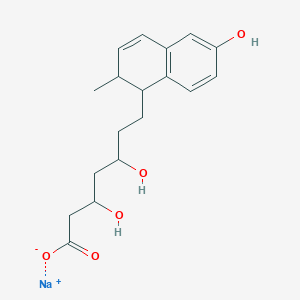
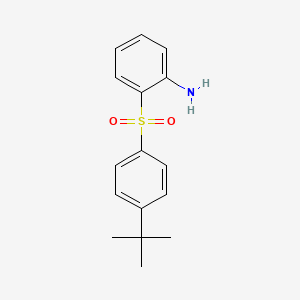
![N-[2-[2-acetamido-6-hydroxy-1-oxo-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12066011.png)


